

# Vupanorsen Clinical Trial Discontinuation: A Technical Resource

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## Compound of Interest

Compound Name: Vupanorsen

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This technical support center provides a comprehensive overview of the reasons behind the discontinuation of the **Vupanorsen** clinical trial program. The information is presented in a question-and-answer format to directly address potential queries from the scientific community.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the **Vupanorsen** clinical development program?

The **Vupanorsen** clinical development program was discontinued by Pfizer and Ionis Pharmaceuticals due to a combination of insufficient efficacy and safety concerns observed in the Phase 2b TRANSLATE-TIMI 70 trial.<sup>[1][2]</sup> While the study met its primary endpoint of statistically significant reductions in non-high-density lipoprotein cholesterol (non-HDL-C) and triglycerides (TG), the magnitude of these reductions was not deemed sufficient to support the continuation of the program for cardiovascular risk reduction or severe hypertriglyceridemia.<sup>[2]</sup><sup>[3]</sup>

Q2: What were the specific safety concerns that led to the trial's discontinuation?

The primary safety concerns were dose-dependent increases in liver fat (hepatic steatosis) and elevations in the liver enzymes alanine aminotransferase (ALT) and aspartate

aminotransferase (AST).[4][5] These findings raised concerns about the long-term safety of the drug, particularly at the higher doses required to achieve clinically meaningful lipid lowering.

## Troubleshooting Guide for Experimental Data Interpretation

This section addresses potential questions researchers might have when analyzing the **Vupanorsen** trial data.

Q3: How should the efficacy data from the TRANSLATE-TIMI 70 trial be interpreted in the context of its discontinuation?

While **Vupanorsen** demonstrated statistically significant reductions in non-HDL-C and triglycerides across all tested doses, the clinical significance of these reductions was considered modest.[2] For a detailed comparison, the placebo-adjusted efficacy data for each dose regimen is summarized in the table below. Researchers should note the lack of a clear dose-response for non-HDL-C, which may have contributed to the decision to halt development.

Q4: What is the significance of the observed elevations in liver enzymes and hepatic fat?

The dose-dependent increases in ALT, AST, and hepatic fat are significant safety signals. Elevations in liver enzymes can indicate liver cell injury. The increase in hepatic fat fraction, as measured by MRI-PDFF, suggests that **Vupanorsen** may promote the accumulation of fat in the liver, a condition that can lead to more serious liver complications. The safety data from the TRANSLATE-TIMI 70 trial is presented in the table below. The high incidence of liver enzyme elevations at the highest dose was a major contributor to the discontinuation of the program.

## Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the Phase 2b TRANSLATE-TIMI 70 trial.

Table 1: Efficacy of **Vupanorsen** in Reducing Lipid Levels (Placebo-Adjusted Least Squares Mean Percent Change from Baseline at 24 Weeks)

Dose Regimen	Non-HDL-C Reduction (%)	Triglyceride Reduction (%)
80 mg every 4 weeks	-25.7	-46.9
120 mg every 4 weeks	-24.4	-41.3
160 mg every 4 weeks	-26.6	-50.0
60 mg every 2 weeks	-22.0	-46.2
80 mg every 2 weeks	-27.7	-50.9
120 mg every 2 weeks	-26.3	-51.5
160 mg every 2 weeks	-25.9	-56.8

Table 2: Key Safety Findings of **Vupanorsen** (Incidence at 24 Weeks)

Dose Regimen	Injection Site Reactions (%)	ALT or AST >3x ULN (%)	Increase in Hepatic Fat Fraction (Relative %)
Placebo	9.1	2.3	-1.0
80 mg every 4 weeks	13.0	4.3	+24.0
120 mg every 4 weeks	13.0	4.3	+35.0
160 mg every 4 weeks	20.0	8.9	+44.0
60 mg every 2 weeks	16.7	4.2	+38.0
80 mg every 2 weeks	22.2	11.1	+55.0
120 mg every 2 weeks	23.9	17.4	+66.0
160 mg every 2 weeks	33.3	44.4	+76.0

## Experimental Protocols

### Lipid Panel Analysis

- Objective: To quantify the levels of various lipids and lipoproteins in patient plasma.

- **Methodology:** Blood samples were collected from patients after a period of fasting. Plasma was separated by centrifugation. Total cholesterol, HDL-C, and triglycerides were measured using standard enzymatic colorimetric assays on an automated clinical chemistry analyzer. Non-HDL-C was calculated by subtracting HDL-C from total cholesterol.

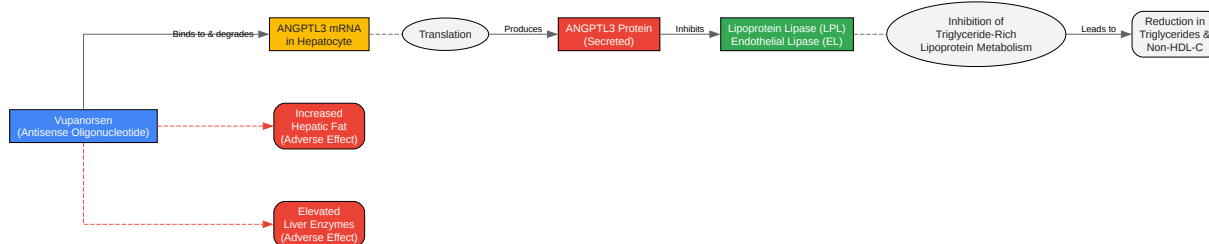
#### Liver Function Tests (LFTs)

- **Objective:** To assess liver health by measuring the levels of key liver enzymes.
- **Methodology:** Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) were measured using standardized enzymatic rate assays on an automated clinical chemistry analyzer. Results were reported in international units per liter (IU/L) and compared to the upper limit of normal (ULN).

#### Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF)

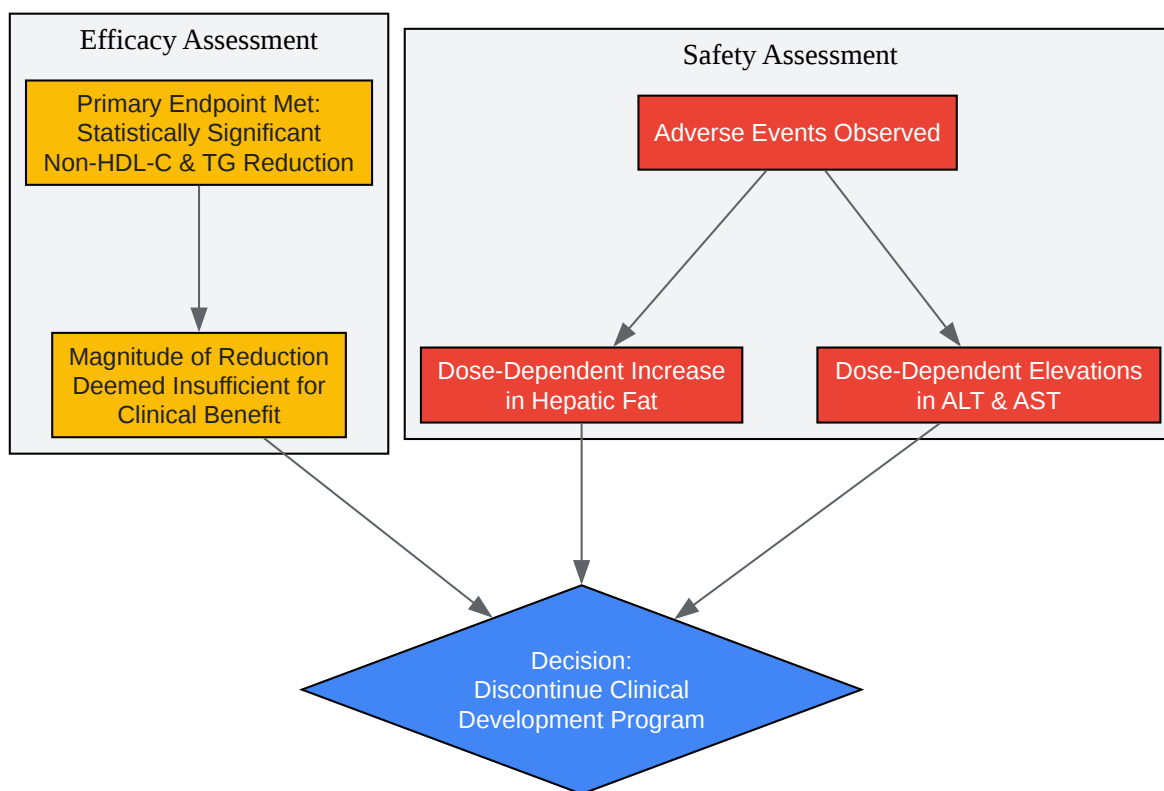
- **Objective:** To non-invasively quantify the amount of fat in the liver.
- **Methodology:** Patients underwent MRI scans of the liver. A multi-echo gradient-echo sequence was used to acquire images at multiple echo times. The resulting data was processed to separate the signals from water and fat protons, allowing for the calculation of the proton density fat fraction (PDFF) on a pixel-by-pixel basis. The mean PDFF across multiple regions of interest within the liver was used to determine the average hepatic fat fraction.

## Visualizations



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Caption: Mechanism of action and adverse effects of **Vupanorsen**.



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Caption: Decision logic for **Vupanorsen** trial discontinuation.



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Caption: High-level experimental workflow of the TRANSLATE-TIMI 70 trial.

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